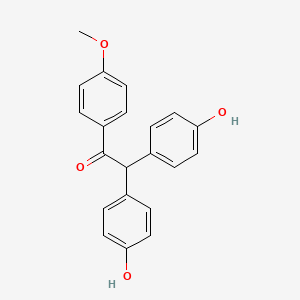

2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone

Description

Properties

Molecular Formula |

C21H18O4 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

2,2-bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone |

InChI |

InChI=1S/C21H18O4/c1-25-19-12-6-16(7-13-19)21(24)20(14-2-8-17(22)9-3-14)15-4-10-18(23)11-5-15/h2-13,20,22-23H,1H3 |

InChI Key |

IWKCFWXAHMYQOE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone

Synthetic Strategies

The synthesis of this compound generally involves:

- Stepwise functional group transformations starting from substituted acetophenone derivatives.

- Cross-coupling or condensation reactions to assemble the bis(4-hydroxyphenyl) ethanone framework.

- Demethylation reactions to convert methoxy groups to hydroxy groups when necessary.

Literature-Documented Preparation Routes

Route via 2-Bromo-4′-methoxyacetophenone and Sodium Sulfide (Sulfur-Containing Intermediate Pathway)

- Initial Reaction: Commercially available 2-bromo-4′-methoxyacetophenone is reacted with sodium sulfide (Na2S) in aqueous acetone at 0 °C to form a sulfide intermediate with a high yield of 95%.

- McMurry Coupling: The sulfide intermediate undergoes intramolecular McMurry coupling using Zn powder and TiCl4 in dry tetrahydrofuran (THF) at low temperatures (-30 °C to reflux) to yield dihydrothiophene derivatives in about 60% yield.

- Demethylation: Treatment with boron tribromide (BBr3) efficiently demethylates methoxy groups to hydroxy groups, achieving yields up to 97%.

- Oxidation: Further oxidation with m-chloroperbenzoic acid (m-CPBA) can convert sulfide to sulfoxide or sulfone derivatives, followed by demethylation to obtain related hydroxyphenyl ethanone compounds.

This route, while involving sulfur intermediates, provides a robust method to access hydroxyphenyl ethanone derivatives structurally related to this compound.

Copper(II) Bromide-Mediated Ether Formation and Subsequent Esterification

- Step A: 4-Hydroxyacetophenone is reacted with copper(II) bromide in a chloroform/ethyl acetate solvent system at reflux (80 °C) to form 2-bromo-1-(4-hydroxyphenyl)ethan-1-one after work-up.

- Step B: The bromo-derivative is reacted with benzoic acid and sodium bicarbonate in acetone under reflux for 72 hours to form 2-(4-(4-hydroxyphenethoxy)phenyl)-2-oxoethyl benzoate, a key intermediate.

- Step C: Further functional group manipulations, including bromination of hydroxyethyl phenol and nucleophilic substitution, allow for the assembly of the bis(4-hydroxyphenyl) ethanone framework.

This method emphasizes careful control of reaction times, temperatures, and purification steps such as recrystallization and silica gel chromatography to ensure high purity and yield.

Comparative Data Table of Preparation Methods

Analytical and Characterization Insights

- NMR Spectroscopy: ^1H and ^13C NMR data confirm the substitution pattern and integrity of hydroxy and methoxy groups after synthesis.

- Mass Spectrometry: High-resolution MS confirms molecular weight and purity.

- Chromatography: Silica gel column chromatography is routinely used for purification.

- Crystallography: X-ray crystallography has been employed to confirm the spatial arrangement of substituents in related derivatives.

Summary and Recommendations

- The preparation of this compound requires multi-step synthetic routes involving halogenated acetophenone precursors.

- The sulfur-containing intermediate route offers high yields but involves additional oxidation and demethylation steps.

- The copper(II) bromide-mediated method is a viable alternative but may require longer reaction times and careful purification.

- Both methods demand rigorous monitoring by TLC and NMR to ensure reaction completion and product purity.

- Selection of method depends on available reagents, desired scale, and downstream applications.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone undergoes several types of chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like nitric acid or bromine are employed under acidic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity, including antioxidant and antimicrobial properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Hypothetical Properties (Based on Analogs):

- Molecular Formula : C₂₁H₁₈O₄

- Molecular Weight : ~346.37 g/mol

- Synthetic Routes : Likely derived via Fries rearrangement (common for diaryl ketones) or partial demethylation of methoxy precursors .

- Applications: Potential use in pharmaceuticals, particularly as intermediates for selective estrogen receptor modulators (SERMs) or enzyme substrates in biocatalysis .

Comparison with Similar Compounds

The following table compares structural analogs of hydroxyacetophenones, focusing on substituent patterns, synthesis, and applications:

Substituent Effects on Properties and Reactivity

- Hydroxyl Groups: Increase polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. Example: 1-(4-Hydroxyphenyl)ethanone (C₈H₈O₂) is readily metabolized by Rhodococcus sp. to produce chiral alcohols .

- Methoxy Groups :

Pharmaceutical Relevance

- SERM Development: Compounds with 4-hydroxyphenyl and methoxyphenyl groups are key intermediates in SERMs like raloxifene and bipyraloxifene. The biphenylmethanone scaffold in bipyraloxifene demonstrates improved anti-cancer activity against triple-negative breast cancer .

- Enzyme Substrates: Hydroxyacetophenones serve as substrates for microbial enzymes (e.g., carbonyl reductases), enabling green synthesis of chiral alcohols for drug development .

Biological Activity

2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone, also known by its CAS number 153777-97-0, is a compound that has garnered attention for its potential biological activities. With a molecular formula of C21H18O4 and a molecular weight of 334.372 g/mol, this compound is structurally significant due to its dual hydroxyl and methoxy substitutions. This article aims to explore the biological activity of this compound through various studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

The structure of this compound consists of two para-hydroxyphenyl groups and one para-methoxyphenyl group attached to a central ethanone moiety. This configuration is believed to influence its interactions with biological targets.

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 153777-97-0 |

| Molecular Formula | C21H18O4 |

| Molecular Weight | 334.372 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with estrogen receptors (ERs). Research indicates that compounds with similar structures can act as either agonists or antagonists of ERs, which are critical in regulating various physiological processes.

Estrogenic Activity

Studies have shown that compounds with hydroxyl groups can exhibit estrogenic activity by binding to ERs and modulating gene expression. For instance, it has been noted that certain triphenylethylenes, which share structural similarities with our compound, demonstrate significant estrogenic activity in MCF-7 breast cancer cells . The presence of the methoxy group may further enhance or modify this activity.

Biological Evaluations

Several studies have evaluated the biological activities of related compounds and their implications for cancer therapy:

- Antiproliferative Effects : Research indicates that compounds similar to this compound can inhibit the growth of cancer cell lines such as MDA-MB-231 and MCF-7. For example, derivatives with similar structures have shown IC50 values in the micromolar range against these cell lines .

- Mechanistic Insights : One study highlighted that certain derivatives could completely inhibit estradiol-stimulated ERE luciferase activity at concentrations as low as 100 nM. This suggests a strong antagonistic potential against estrogen-mediated pathways .

Case Studies

- Case Study on MCF-7 Cells : In a study examining the effects of hydroxylated compounds on MCF-7 cells, it was found that certain derivatives exhibited potent antagonistic effects on estrogen signaling pathways. The structural modifications influenced their binding affinity and biological efficacy .

- Comparative Study : A comparative analysis between various bisphenolic compounds revealed that those with additional methoxy groups exhibited enhanced antiproliferative properties against multiple cancer cell lines, suggesting a structure-activity relationship that could be leveraged for therapeutic development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone?

- Methodological Answer : The compound can be synthesized via multi-step alkylation or condensation reactions. For example, bromo- or chloro-ethanone intermediates (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) can react with phenolic derivatives under basic conditions. Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography is critical. Structural analogs suggest using nucleophilic aromatic substitution or Friedel-Crafts acylation for introducing hydroxyphenyl groups .

- Key Steps :

Prepare substituted ethanone intermediates (e.g., bromoethanones).

React with 4-hydroxyphenyl derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C.

Purify using silica gel chromatography and validate purity via HPLC.

Q. How is the compound characterized to confirm its structure?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm substitution patterns and aromatic proton environments. For example, methoxy groups ( ppm) and hydroxyl protons ( ppm) should be observed .

- IR : Detect carbonyl stretching () and hydroxyl bands () .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., expected [M+H]+ for : 374.1154) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data during synthesis?

- Methodological Answer : Discrepancies in aromatic proton splitting or unexpected shifts may arise from solvent polarity, deuterated solvent interactions, or tautomerism. For example, hydroxyl protons may appear broadened in DMSO-d due to hydrogen bonding. Use deuterated chloroform (CDCl) for sharper peaks and compare with computed NMR spectra (DFT methods) .

- Case Study : In structurally similar compounds, downfield shifts in carbonyl carbons ( ppm) indicate conjugation with electron-donating groups (e.g., methoxy) .

Q. What experimental design considerations are critical for studying the compound’s biological activity?

- Methodological Answer :

- Bioactivity Assays : Test antimicrobial activity using broth microdilution (MIC values against Gram-positive/negative bacteria). Structural analogs with hydroxyl and methoxy groups show enhanced activity due to improved membrane penetration .

- Control Experiments : Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via MTT assays on mammalian cell lines .

- SAR Analysis : Modify substituents (e.g., replace methoxy with ethoxy) to evaluate electronic effects on activity .

Q. How can researchers address inconsistencies in crystallographic data?

- Methodological Answer : Polymorphism or solvent inclusion in crystal lattices may lead to varied unit cell parameters. Optimize crystallization using mixed solvents (e.g., ethanol/water) and perform single-crystal X-ray diffraction at low temperatures (100 K) to reduce thermal motion artifacts. Compare with Cambridge Structural Database (CSD) entries for similar ethanone derivatives .

Data Contradiction Analysis

Q. Why might UV-Vis spectra deviate from computational predictions?

- Methodological Answer : Discrepancies often arise from solvent effects (e.g., polar solvents stabilizing charge-transfer transitions) or incomplete basis sets in TD-DFT calculations. Validate using multiple solvents (e.g., cyclohexane vs. methanol) and include implicit solvation models (e.g., COSMO) in simulations .

Q. How to interpret conflicting results in antioxidant assays (e.g., DPPH vs. ABTS)?

- Methodological Answer : DPPH assays favor hydrophobic antioxidants, while ABTS detects hydrophilic species. Pre-solubilize the compound in DMSO for DPPH and use PBS buffer for ABTS. Normalize results to Trolox equivalents and report both assays to capture dual activity .

Structure-Property Relationships

Q. What role do substituents play in modulating the compound’s electronic properties?

- Methodological Answer :

- Methoxy Groups : Electron-donating methoxy groups increase electron density on the aromatic ring, red-shifting UV absorbance.

- Hydroxyl Groups : Enhance solubility in polar solvents and enable hydrogen bonding in supramolecular assemblies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.